molecular formula C10H12O4 B030612 3-(4-Hydroxy-3-methoxyphenyl)propionic acid CAS No. 1135-23-5

3-(4-Hydroxy-3-methoxyphenyl)propionic acid

Cat. No. B030612
CAS RN: 1135-23-5
M. Wt: 196.2 g/mol
InChI Key: BOLQJTPHPSDZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05620991

Procedure details

20.0 g of Ferulic acid was dissolved in 250 ml of methanol and subjected to catalytic reduction under normal pressure for 3 hours in the presence of 10% palladium carbon catalyst (50% wet type). After removing the catalyst by filtration, the resulting filtrate was concentrated to collect precipitated crystals by filtration, thereby obtaining 19.3 g of 3-(4-hydroxy-3-methoxyphenyl)propionic acid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1>CO.[C].[Pd]>[OH:10][C:9]1[CH:11]=[CH:12][C:4]([CH2:3][CH2:2][C:1]([OH:14])=[O:13])=[CH:5][C:6]=1[O:7][CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to collect
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)CCC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.